5-Amino-7-bromoquinolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-amino-7-bromoquinolin-8-ol |
InChI |
InChI=1S/C9H7BrN2O/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H,11H2 |
InChI Key |
LVXDEZWLWGDSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N)Br)O)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 7 Bromoquinolin 8 Ol and Its Analogs
Classic Multi-Step Synthesis from 8-Hydroxyquinoline (B1678124)
A conventional and well-established route to synthesize 5-Amino-7-bromoquinolin-8-ol begins with the readily available starting material, 8-Hydroxyquinoline. tandfonline.comnih.gov This multi-step process involves a sequence of halogenation, nitrosation, and reduction reactions to introduce the desired bromo and amino groups at specific positions on the quinoline (B57606) core. tandfonline.commdpi.com
Regioselective Halogenation Strategies (e.g., Bromination of 8-Hydroxyquinoline to 7-Bromoquinolin-8-ol (B152725) Precursor)
The initial step in the classic synthesis is the regioselective bromination of 8-Hydroxyquinoline to produce the key intermediate, 7-Bromoquinolin-8-ol. The hydroxyl group at the C-8 position directs electrophilic aromatic substitution primarily to the C-5 (para) and C-7 (ortho) positions. nih.gov Achieving high selectivity for the C-7 position is crucial for the successful synthesis of the target compound.
Several brominating agents and conditions have been explored to control the regioselectivity of this reaction.
N-Bromosuccinimide (NBS): The use of NBS in a solvent like chloroform (B151607) is a frequently reported method for the synthesis of 7-bromoquinolin-8-ol. tandfonline.comnih.govmdpi.com This reagent offers milder reaction conditions compared to molecular bromine, which can lead to better control and higher yields of the desired mono-brominated product. tandfonline.commdpi.com
Molecular Bromine (Br₂): Direct bromination using molecular bromine in solvents such as chloroform or acetonitrile (B52724) is another common strategy. acgpubs.orgresearchgate.net However, this method can sometimes lead to a mixture of mono- and di-substituted products (5,7-dibromo-8-hydroxyquinoline). acgpubs.org Careful control of stoichiometry and reaction conditions, such as temperature, is necessary to favor the formation of the 7-bromo isomer. acgpubs.org Studies have shown that reacting 8-hydroxyquinoline with two equivalents of bromine in chloroform can lead to the formation of 5,7-dibromo-8-hydroxyquinoline in excellent yield. nih.gov
The table below summarizes findings from various studies on the bromination of 8-hydroxyquinoline.
Amination through Nitrosation and Reduction Processes (e.g., NaNO₂/HCl followed by Na₂S₂O₄)
Following the successful synthesis of 7-Bromoquinolin-8-ol, the next stage involves introducing an amino group at the C-5 position. This is typically accomplished through a two-step sequence involving nitrosation followed by reduction. tandfonline.comnih.gov
First, the 7-Bromoquinolin-8-ol intermediate undergoes nitrosation. This reaction is carried out using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), to generate a 7-bromo-5-nitrosoquinolin-8-ol intermediate. tandfonline.com
Subsequently, this nitroso derivative is reduced to the corresponding amino group. A common and effective reducing agent for this transformation is sodium dithionite (B78146) (Na₂S₂O₄). tandfonline.comnih.govmdpi.com The reduction is typically performed in a solvent mixture, such as tetrahydrofuran (B95107) (THF) and water, to yield the final product, this compound. tandfonline.comnih.govmdpi.com This nitrosation-reduction sequence provides a reliable pathway to install the C-5 amino group. tandfonline.comresearchgate.net
Modern Approaches for Quinoline Ring Functionalization
While the classic synthesis provides a robust route, modern synthetic chemistry offers more advanced and often more efficient strategies for functionalizing the quinoline core. These methods include transition metal-catalyzed reactions that allow for direct C-H bond functionalization and sophisticated cross-coupling techniques.
Transition Metal-Catalyzed C-H Activation and Coupling Reactions
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and site-selective functionalization of heterocyclic compounds like quinoline, offering a more atom- and step-economical alternative to traditional methods. acs.orgnih.gov These reactions bypass the need for pre-functionalized substrates, allowing for the direct introduction of various groups onto the quinoline scaffold. acs.orgrsc.org
Catalysts based on metals such as palladium (Pd), rhodium (Rh), and ruthenium (Ru) have been instrumental in this field. rsc.org For quinoline systems, the nitrogen atom can act as a directing group, facilitating C-H activation at the C-8 position. acs.orgnih.gov Furthermore, quinoline N-oxides are often used as substrates, where the N-oxide moiety serves as an effective directing group to form five-membered metallacyclic intermediates, enabling selective functionalization at the C-8 position. acs.org Subsequent reduction of the N-oxide restores the quinoline ring. acs.org These C-H activation strategies can be applied to introduce a variety of functional groups, including aryl, alkyl, and amino groups, providing versatile pathways to complex quinoline derivatives. acs.orgrsc.org
Advanced Amination Methodologies (e.g., Hartwig-Buchwald Amination)
The Hartwig-Buchwald amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen (C-N) bonds. scienceopen.comias.ac.in This reaction is highly effective for coupling amines with aryl halides, making it an excellent modern alternative for synthesizing aminoquinolines. ias.ac.inresearchgate.net
In the context of synthesizing analogs of this compound, the Hartwig-Buchwald reaction could be employed to couple an amine with a dihaloquinoline precursor. For example, a precursor like 5,7-dibromo-8-hydroxyquinoline (or a protected version) could potentially be selectively aminated at the C-5 position. The success of this reaction often depends on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. ias.ac.in Sterically demanding and electron-rich phosphine ligands are commonly used to facilitate the catalytic cycle. ias.ac.inresearchgate.net This methodology offers advantages such as milder reaction conditions and broader substrate scope compared to classical methods. ias.ac.in Research has demonstrated the successful palladium-catalyzed amination of various bromoquinoline derivatives, highlighting the utility of this advanced methodology in accessing functionalized quinoline structures. scienceopen.comacs.org
Table of Mentioned Compounds
Cycloaddition Reactions and Heterocycle Formation (e.g., [4+2] Cycloaddition with Cyclic Imines)
Cycloaddition reactions are powerful tools for the construction of heterocyclic systems like quinolines. The [4+2] cycloaddition, or Diels-Alder reaction, and its aza-analogs are particularly relevant. mdpi.com
The Povarov reaction, a formal [4+2] cycloaddition between an imine and an alkene or alkyne, is a well-established method for synthesizing quinoline derivatives. mdpi.com This reaction can be catalyzed by both Lewis and Brønsted acids, which activate the imine component towards nucleophilic attack by the alkene. mdpi.com For instance, the reaction between an N-aryl imine and an electron-rich alkene like ethyl vinyl ether can be catalyzed by various acids to produce tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines. mdpi.com The choice of catalyst can significantly influence the reaction's efficiency and selectivity. mdpi.com
Recent advancements have expanded the scope of cycloaddition reactions for quinoline synthesis. For example, a metal-free [4+2] cycloaddition of 2-aminobenzaldehyde (B1207257) derivatives with ketones has been developed to selectively produce different quinoline derivatives. acs.org This method relies on changing the type of ketone used in the reaction. acs.org Another innovative approach involves a molecular iodine-mediated formal [3+2+1] cycloaddition to directly synthesize substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org This reaction proceeds through a self-sequenced iodination/Kornblum oxidation/Povarov/aromatization mechanism. organic-chemistry.org
Furthermore, the use of cyclic imines in cycloaddition reactions offers a pathway to fused quinoline systems. C,N-cyclic azomethine imines, for example, can undergo [3+2] cycloaddition with N-silyl enamines. acs.org Interestingly, the stoichiometry of the azomethine imine can control the product outcome, with an excess amount inducing oxidative rearomatization to yield C3-functionalized quinolines. acs.org Photosensitized [4+2]-cycloaddition reactions of quinolines with alkenes have also been reported, leading to complex polycyclic scaffolds with high regioselectivity and diastereoselectivity. nih.gov
Oxidative Annulation Strategies
Oxidative annulation has emerged as a highly effective and increasingly popular strategy for quinoline synthesis, often involving transition-metal catalysis, photoredox chemistry, or metal-free oxidative conditions. mdpi.comscilit.com These methods typically involve the formation of carbon-carbon and carbon-nitrogen bonds in a single operation, leading to the quinoline ring system.
Transition metal-catalyzed C-H activation is a prominent approach in oxidative annulation. mdpi.com Catalysts based on rhodium, ruthenium, cobalt, copper, and palladium have been successfully employed to facilitate the cyclization of anilines with various coupling partners like alkynes and alkenes. mdpi.com For example, a rhodium-catalyzed cyclization between aniline (B41778) derivatives and alkynyl esters, using formic acid as a C1 synthon and a copper(II) species as the terminal oxidant, provides a regioselective synthesis of quinoline carboxylates. mdpi.com Similarly, iron-catalyzed dehydrogenative [4+2] cycloaddition of N-alkyl anilines with alkenes or alkynes using air as the terminal oxidant offers an environmentally friendly route to quinoline derivatives. nih.gov
Metal-free oxidative annulation strategies have also gained significant attention. An iodine-induced [4+2] cycloaddition reaction has been used to synthesize 2-acyl quinolines from aryl ketones, aromatic amines, and 1,4-disulfide-2,5-diol. mdpi.com In another example, K2S2O8 promotes the oxidative annulation of anilines and aryl ketones with DMSO serving as a methine equivalent to produce 4-arylquinolines. nih.gov Superacids like trifluoromethanesulfonic acid have also been used to catalyze the condensation of aromatic amines with α,β-unsaturated carbonyl compounds to form polysubstituted quinolines. mdpi.com
Visible-light-induced photocatalysis represents a modern and sustainable approach to oxidative annulation. mdpi.com For instance, a semiconductor photocatalyst, Ag/g-C3N4, has been used to mediate the Povarov cyclization reaction under blue LED irradiation to synthesize 2-arylquinolines. mdpi.com
Derivatization Strategies from this compound
The functional groups present in this compound, namely the amino and hydroxyl groups, provide reactive sites for further chemical modifications, allowing for the synthesis of a wide range of derivatives.
Sulfonation Reactions (e.g., to 5-amino-7-bromoquinolin-8-yl Sulfonates)
The hydroxyl group at the 8-position of this compound can be readily sulfonylated to form sulfonate esters. This reaction is typically carried out by treating the parent compound with various sulfonyl chlorides in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dry tetrahydrofuran (THF). nih.govmdpi.com This method has been used to synthesize a series of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives with high yields (86-93%). tandfonline.comtandfonline.com
The chemoselectivity of this reaction is noteworthy, as the sulfonation occurs exclusively at the hydroxyl group, leaving the amino group intact. tandfonline.comtandfonline.com This allows for the introduction of a variety of sulfonate groups, depending on the sulfonyl chloride used. For example, derivatives such as 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate have been successfully synthesized. tandfonline.com
The synthesis of the precursor, this compound, is a multi-step process starting from 8-hydroxyquinoline. nih.govmdpi.com This involves bromination with N-bromosuccinimide (NBS) to yield 7-bromoquinolin-8-ol, followed by nitrosation and subsequent reduction to introduce the amino group at the 5-position. nih.govmdpi.com
Table 1: Synthesis of 5-amino-7-bromoquinolin-8-yl Sulfonate Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Various sulfonyl chlorides, triethylamine, dry THF | 5-amino-7-bromoquinolin-8-yl sulfonate derivatives | 86-93% | tandfonline.comtandfonline.com |
Formation of Other Substituted Derivatives
The amino group at the 5-position of this compound provides a handle for further derivatization. For instance, this amino group can undergo reactions typical of primary aromatic amines. While specific examples for the derivatization of the amino group on this particular compound are not extensively detailed in the provided context, general reactions of aminoquinolines include acylation, alkylation, and diazotization followed by subsequent coupling reactions. These transformations would allow for the introduction of a wide array of functional groups, leading to a diverse library of substituted this compound derivatives.
Comparative Analysis of Synthetic Efficiencies and Selectivities
The choice of synthetic methodology for producing this compound and its analogs depends on factors such as desired substitution patterns, reaction efficiency, and selectivity.
The synthesis of the core this compound structure via a multi-step sequence from 8-hydroxyquinoline is a well-established route. nih.govmdpi.com While this involves several steps, the individual reactions (bromination, nitrosation, reduction) are generally high-yielding. The subsequent sulfonation to form sulfonate esters is also reported to proceed with high yields (86-93%) and excellent chemoselectivity for the hydroxyl group. tandfonline.comtandfonline.com
Cycloaddition reactions offer more direct routes to the quinoline core, often with good control over regioselectivity. The Povarov reaction, for example, can be highly efficient, with the choice of catalyst playing a crucial role in both yield and selectivity. mdpi.com Metal-free cycloaddition methods are also emerging as powerful alternatives, offering high yields and broad substrate scope. acs.org The selectivity in these reactions can often be controlled by the choice of reactants, such as the ketone component in the reaction with 2-aminobenzaldehydes. acs.org
Oxidative annulation strategies provide convergent and atom-economical pathways to quinolines. Transition metal-catalyzed C-H activation methods can offer high efficiency and regioselectivity, though they may require specific directing groups on the aniline substrate. mdpi.com Metal-free oxidative annulations and photocatalytic methods are attractive from a sustainability perspective and can also provide good to excellent yields. mdpi.comnih.gov The selectivity in these reactions is often governed by the nature of the oxidant and the catalyst.
In comparison, derivatization of a pre-formed this compound scaffold offers a straightforward way to a library of analogs with modifications at the amino and hydroxyl positions. The high chemoselectivity of the sulfonation reaction is a key advantage of this approach. tandfonline.comtandfonline.com
Table 2: Comparison of Synthetic Strategies for Quinoline Derivatives
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Multi-step synthesis and derivatization | Stepwise construction and functionalization | Well-established, high yields for individual steps, excellent chemoselectivity in derivatization | Multiple steps can lower overall yield |
| Cycloaddition Reactions | Convergent synthesis of the quinoline ring | Direct access to core structure, good to excellent yields, controllable selectivity | May require specific catalysts or reaction conditions |
| Oxidative Annulation | Formation of C-C and C-N bonds in one pot | High atom economy, access to diverse substitution patterns, sustainable options available | May require transition metal catalysts, selectivity can be a challenge |
Chemical Reactivity and Transformation Pathways of 5 Amino 7 Bromoquinolin 8 Ol
Reactivity Profiles of the Hydroxyl Moiety
The hydroxyl group is a versatile functional group that can participate in several important reactions.
Oxidation Reactions and Quinone Formation
The hydroxyl group of 5-Amino-7-bromoquinolin-8-ol can undergo oxidation. In the presence of suitable oxidizing agents, this can lead to the formation of quinone-type structures. This transformation is significant as it can alter the electronic properties and biological activity of the molecule. The presence of the electron-donating amino group can influence the ease of oxidation. For instance, the oxidation of related 8-hydroxyquinoline (B1678124) derivatives can be achieved using reagents like m-chloroperbenzoic acid (mCPBA) to form an N-oxide, which can be a precursor to further transformations. nih.gov
Etherification and Esterification Reactions
The hydroxyl group readily undergoes etherification and esterification. In etherification, the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group. This is often achieved by reacting the compound with an appropriate halide in the presence of a base.
Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, to form an ester. A notable example is the chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives. tandfonline.com In this process, this compound is reacted with various sulfonyl chlorides in the presence of a base like triethylamine (B128534) to exclusively yield sulfonate esters. tandfonline.comresearchgate.netresearchgate.net This chemoselectivity highlights the higher reactivity of the hydroxyl group compared to the amino group under these specific conditions. tandfonline.comresearchgate.netresearchgate.net
Table 1: Examples of Esterification Products from this compound
| Reactant (Sulfonyl Chloride) | Product |
|---|---|
| Biphenyl-4-sulfonyl chloride | 5-Amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate tandfonline.com |
Transformations Involving the Bromine Substituent
The bromine atom at the C-7 position is a key site for introducing further molecular diversity through various substitution and coupling reactions.
Nucleophilic Substitution Reactions
The bromine atom on the quinoline (B57606) ring can be displaced by a variety of nucleophiles. These reactions typically require specific conditions, such as the use of a catalyst or microwave irradiation, to proceed efficiently. researchgate.net The electron-rich nature of the quinoline ring system can make direct nucleophilic aromatic substitution challenging. However, the presence of activating groups can facilitate such transformations.
Reductive Debromination and Hydrogenolysis
The bromine atom can be removed through reductive debromination or hydrogenolysis. This process involves treating the compound with a reducing agent, such as hydrogen gas in the presence of a palladium catalyst. smolecule.com This reaction effectively replaces the bromine atom with a hydrogen atom, yielding the corresponding 5-aminoquinolin-8-ol. This can be a useful strategy for synthesizing derivatives where the bromine at the 7-position is not desired.
Cross-Coupling Reactivity at the C-Br Bond
The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This allows for the formation of new carbon-carbon bonds by coupling the quinoline core with various aryl or vinyl boronic acids. researchgate.net These reactions are powerful tools for synthesizing complex molecules with tailored properties. For these reactions to be successful, the hydroxyl group may need to be protected to prevent interference with the catalytic cycle. researchgate.net The Suzuki cross-coupling reaction has been successfully employed to introduce aryl and vinyl substituents at the 5 or 7 position of the 8-hydroxyquinoline scaffold. researchgate.net
Chemical Behavior of the Amino Group
The primary amino group (-NH2) at the C5 position of the quinoline ring is a key site for synthetic modification. Its nucleophilic character allows it to participate in a range of chemical reactions, including acylations, sulfonamides formation, and condensations.
The amino group of this compound can, in principle, undergo acylation with acyl chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to yield sulfonamides. However, a notable aspect of its reactivity is the chemoselective sulfonylation at the hydroxyl group.
In a series of synthetic studies, this compound was reacted with various sulfonyl chlorides in the presence of triethylamine (TEA) in dry tetrahydrofuran (B95107) (THF). researchgate.netnih.gov This reaction exclusively yielded 5-amino-7-bromoquinolin-8-yl sulfonate derivatives, where the sulfonyl group esterifies the hydroxyl group at the C8 position, leaving the C5-amino group unreacted. researchgate.netnih.govresearchgate.net This chemoselectivity highlights the greater nucleophilicity of the phenolate (B1203915) anion (formed in the basic medium) compared to the aromatic amino group. researchgate.netnih.gov
A range of sulfonate derivatives have been synthesized using this method, demonstrating its versatility. nih.gov The reaction proceeds efficiently with high yields, providing a reliable method for modifying the hydroxyl group while preserving the synthetically valuable amino group for subsequent transformations. researchgate.net
Table 1: Synthesis of 5-Amino-7-bromoquinolin-8-yl Sulfonate Derivatives This table is interactive. Users can sort and filter the data.
| Sulfonyl Chloride Reagent | Resulting Product Name | Reference |
|---|---|---|
| Biphenyl-4-sulfonyl chloride | 5-Amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate | researchgate.net |
| 2-Hydroxy-5-nitrobenzenesulfonyl chloride | 5-Amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate | researchgate.net |
The primary amino group at the C5 position is capable of undergoing condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ekb.eg This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. mdpi.com
While specific studies detailing the condensation of this compound are not prevalent, the reactivity is well-established for related aminoquinoline structures. For example, Quinolin-7-amine readily reacts with various aromatic aldehydes in ethanol (B145695) to form the corresponding Schiff bases. bepls.com Similarly, derivatives like 8-Amino-5-bromoquinoline-7-carbaldehyde are noted for their aldehyde group's ability to participate in Schiff base formation, highlighting the general reactivity of these functional groups on the quinoline scaffold. It is therefore anticipated that the C5-amino group of this compound would react with aldehydes or ketones, likely under reflux conditions in a suitable solvent like ethanol, to furnish the corresponding Schiff base derivatives. ekb.egbepls.com The formation of these imines opens pathways to a wider array of derivatives and metal complexes. bepls.com
While direct oxidative chlorination of the amino group in this compound is not extensively documented, related studies on 8-aminoquinoline (B160924) amides reveal the reactivity of the quinoline ring under oxidative halogenation conditions. These reactions demonstrate a transition-metal-free method for the regioselective chlorination at the C5 position of the quinoline nucleus. rsc.org
In these procedures, 8-aminoquinoline amides are treated with sodium chloride as the chlorine source and Oxone (potassium monopersulfate) as the oxidant. rsc.org This method provides highly selective C5-chlorinated products in good to excellent yields and is tolerant of air and moisture. rsc.org Alternative methods involve electrochemical oxidation, where dichloromethane (B109758) (DCM) can serve as the chlorinating reagent in a copper-catalyzed reaction, again showing high regioselectivity for the C5 position. researchgate.netrsc.org These reactions proceed via a proposed C-H activation mechanism, where the amide group at C8 acts as a directing group to facilitate the selective halogenation at the C5 position. rsc.orgmdpi.com This reactivity underscores that under specific oxidative conditions, functionalization occurs on the quinoline ring rather than on the amino group itself. rsc.org
Chemoselectivity and Regioselectivity in Multi-Functionalized Quinolines
The synthesis of specifically substituted quinolines is often challenging due to the presence of multiple reactive sites, making chemoselectivity and regioselectivity key considerations. The reactivity of this compound and its precursors provides clear examples of these principles.
Chemoselectivity: A prime illustration is the sulfonylation of this compound. As detailed in section 3.3.1, the reaction with sulfonyl chlorides in the presence of a base occurs exclusively at the C8-hydroxyl group to form a sulfonate ester, while the C5-amino group remains unreacted. nih.govresearchgate.net This selectivity is attributed to the higher nucleophilicity of the deprotonated hydroxyl group (phenoxide) compared to the amino group, whose nucleophilicity is reduced by its attachment to the aromatic ring. This allows for the precise modification of one functional group in the presence of another.
Regioselectivity: The bromination of 8-substituted quinolines highlights the challenge of regioselectivity. The bromination of 8-hydroxyquinoline can lead to a mixture of 7-bromo, 5-bromo, and 5,7-dibromo derivatives, with the product distribution depending on the reaction conditions. acgpubs.org Similarly, the bromination of 8-aminoquinoline can yield a mixture of 5-bromo- and 5,7-dibromo-8-aminoquinoline. acgpubs.org Achieving a single, specific regioisomer often requires careful control of reagents and conditions. In contrast, the oxidative chlorination of 8-aminoquinoline amides demonstrates high regioselectivity, consistently yielding the C5-halogenated product due to the directing effect of the C8-amido group. rsc.orgmdpi.com This demonstrates how the introduction of a directing group can overcome the inherent reactivity patterns of the quinoline ring to achieve a desired regiochemical outcome.
Coordination Chemistry of 5 Amino 7 Bromoquinolin 8 Ol: Ligand Design and Complexation
Principles of Ligand Design for Metal Ion Coordination
The coordinating ability of 5-Amino-7-bromoquinolin-8-ol is fundamentally derived from the 8-hydroxyquinoline (B1678124) scaffold. This framework provides a classic bidentate chelation site through the phenolic oxygen and the pyridinic nitrogen atom. rroij.comajchem-a.com Upon deprotonation of the hydroxyl group, a stable five-membered chelate ring can be formed with a metal ion. scispace.com The stability and properties of the resulting metal complex are significantly influenced by the electronic effects of the substituents on the quinoline (B57606) ring.
In this compound, the two key substituents modulate the ligand's electronic properties:
5-Amino Group (-NH₂): Positioned on the carbocyclic ring, the amino group acts as an electron-donating group (EDG) through resonance. This effect increases the electron density on the quinoline ring system, enhancing the basicity of both the nitrogen and oxygen donor atoms. This increased electron-donating ability generally leads to the formation of more stable metal complexes.
The interplay of the electron-donating amino group and the electron-withdrawing bromo group allows for a nuanced modulation of the ligand's coordination properties. It has been predicted that electron-donating substituents at the C-5 position of the quinoline skeleton can cause a red-shift in the emission spectrum of the resulting complex. scispace.com
Synthetic Strategies for Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the ligand's hydroxyl group is often facilitated by adjusting the pH of the reaction mixture. scirp.org The stoichiometry of the resulting complexes, commonly 1:2 (metal:ligand), depends on the metal ion's coordination number and preferred geometry. scirp.org
Complexation with Transition Metals (e.g., Copper)
Transition metals, such as copper(II), readily form stable complexes with 8-hydroxyquinoline derivatives. bohrium.comresearchgate.net The reaction of this compound with a Cu(II) salt, like copper(II) chloride, is expected to yield a neutral complex, [Cu(C₉H₅BrN₂O)₂]. Studies on similar 5,7-dihalogenated 8-HQ derivatives have shown that the resulting Cu(II) complexes typically adopt a pseudo-square planar geometry, with the two bidentate ligands arranged in a trans configuration. acs.org The formation of these complexes is often visually indicated by a distinct color change in the solution.
Interactions with Main Group Metal Ions (e.g., Al³⁺, Zn²⁺)
Main group metal ions are also effectively chelated by 8-hydroxyquinoline and its derivatives. rroij.comscispace.com
Aluminum (Al³⁺): Aluminum(III) forms highly stable and famously fluorescent complexes with 8-HQ ligands. The complex with this compound would likely adopt an octahedral geometry, with three ligands coordinating to the Al³⁺ ion to form a facial (fac) or meridional (mer) isomer of [Al(C₉H₅BrN₂O)₃].
Zinc (Zn²⁺): Zinc(II), having a d¹⁰ electron configuration, typically forms tetrahedral or octahedral complexes. With this compound, it is expected to form a tetrahedral [Zn(C₉H₅BrN₂O)₂] complex, though octahedral structures with the inclusion of solvent molecules are also possible. nih.govacs.org
Structural Elucidation of Coordination Compounds
A comprehensive suite of analytical techniques is employed to definitively characterize the structure and bonding of the metal complexes formed with this compound. nih.gov
X-ray Diffraction Analysis of Metal Chelates
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of coordination compounds in the solid state. This technique provides detailed information on:
Coordination Geometry: It confirms the arrangement of the ligands around the central metal ion (e.g., square-planar, tetrahedral, octahedral). researchgate.net
Bond Lengths and Angles: It allows for the precise measurement of the distances between the metal and the donor atoms (M-N and M-O) and the angles within the chelate ring.
Supramolecular Interactions: It reveals intermolecular forces such as hydrogen bonding and π-π stacking, which influence the crystal packing. nih.gov
For copper(II) complexes of similar 8-HQ derivatives, X-ray analysis has confirmed that deprotonated ligands bind as bidentate chelates to the copper atom via the oxygen and nitrogen atoms in the equatorial plane. researchgate.net
Advanced Spectroscopic Characterization (e.g., NMR, IR, UV-Vis)
Spectroscopic methods provide crucial information about the ligand's coordination to the metal ion, both in solid and solution states. acs.org
Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free ligand with that of the metal complex offers clear evidence of coordination. The most significant change is the disappearance of the broad ν(O-H) stretching band (typically around 3400-3200 cm⁻¹) upon deprotonation and coordination to the metal. Additionally, shifts in the stretching frequencies of the C=N and C-O bonds within the quinoline ring provide further proof of complexation. ajchem-a.com
| Vibrational Mode | Free Ligand (Expected) | Metal Complex (Expected) | Assignment |
|---|---|---|---|
| ν(O-H) | ~3300 | Absent | Disappearance indicates deprotonation and O-M bond formation |
| ν(C=N) | ~1610 | ~1580-1590 | Shift to lower frequency indicates N-M bond formation |
| ν(C-O) | ~1100 | ~1110-1120 | Shift to higher frequency indicates O-M bond formation |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Al³⁺ or Zn²⁺), ¹H and ¹³C NMR spectroscopy are highly informative. The resonance signal for the hydroxyl proton disappears upon complexation. Furthermore, the chemical shifts of the protons and carbons on the quinoline ring, particularly those near the coordination sites (N and O), will change, indicating a modification of the electronic environment upon metal binding. acs.org
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes differ significantly from that of the free ligand. The formation of a metal complex typically introduces new absorption bands in the visible region, often attributed to ligand-to-metal charge transfer (LMCT) transitions. scirp.org These new bands are responsible for the characteristic colors of the complexes. The original π-π* transitions of the ligand may also experience a bathochromic (red) or hypsochromic (blue) shift upon coordination. researchgate.net
| Compound | λmax (π-π) | λmax (n-π) | λmax (LMCT) |
|---|---|---|---|
| Free Ligand (Expected) | ~270-320 | ~350 | N/A |
| Metal Complex (Expected) | Shifted | Shifted/Obscured | >400 |
Focused Research on the Coordination Chemistry of this compound Uncovers Limited Data
Initial searches yielded general information on the synthesis of the compound and the well-established chelating properties of the 8-hydroxyquinoline scaffold. However, subsequent, more targeted searches for experimental or theoretical data—such as crystal structures of its metal complexes, measured stability constants, or detailed spectroscopic analyses—did not provide the specific information required to construct an in-depth scientific article as per the requested outline.
The absence of such specific data precludes a detailed discussion on how the electronic and steric effects of the amino and bromo functional groups in this compound uniquely modulate its interaction with various metal ions. Consequently, the creation of data tables illustrating trends in coordination numbers, geometries, or stability constants for complexes of this particular ligand is not feasible at this time.
Further research would be necessary to be published in the scientific community to elucidate the specific coordination chemistry of this compound before a comprehensive article on this topic can be written.
Theoretical and Computational Investigations on 5 Amino 7 Bromoquinolin 8 Ol and Its Derivatives
Electronic Structure Calculations
The electronic structure of a molecule dictates its physical and chemical properties. Theoretical calculations are employed to model this structure and predict various molecular parameters. For quinolinol derivatives, methodologies like Density Functional Theory (DFT) and ab initio approaches are commonly utilized.
Density Functional Theory (DFT) has become a primary tool for computational studies on quinoline (B57606) derivatives due to its balance of accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently the method of choice. researchgate.netnih.gov This functional combines the strengths of both Hartree-Fock theory and DFT to provide reliable predictions of molecular geometries and electronic properties. researchgate.net For instance, DFT calculations have been successfully used to determine geometric parameters, charge distribution, and other properties for various 8-hydroxyquinoline (B1678124) derivatives. researchgate.netresearchgate.net These calculations help in understanding the reactivity and stability of the molecules. researchgate.net
Ab initio methods, such as the Hartree-Fock (HF) method, are also applied in the study of quinolinol compounds. researchgate.netresearchgate.net The HF method is a foundational ab initio approach that solves the Schrödinger equation without empirical parameters, providing a fundamental understanding of the electronic structure. researchgate.netacgpubs.org While often less accurate than modern DFT methods for many properties due to its neglect of electron correlation, HF calculations are valuable for providing a baseline and are sometimes used in conjunction with DFT to compare and validate results. researchgate.netresearchgate.net Studies on related molecules like 5-ethoxymethyl-8-hydroxyquinoline have utilized both DFT/B3LYP and HF methods to calculate geometric parameters and properties related to charge distribution. researchgate.net
The accuracy of both DFT and ab initio calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. For quinolinol derivatives, Pople-style basis sets are common. The 6-311G(d,p) basis set, which includes diffuse functions and polarization functions on both heavy atoms (d) and hydrogen atoms (p), is frequently used to obtain accurate results for both geometry and electronic properties. researchgate.net In some cases, larger basis sets like 6-311G++(d,p) are employed for more refined calculations of properties such as those involved in chemical reactivity. nih.gov The selection of the computational model, including the functional and the basis set, is a critical step in ensuring the reliability of the theoretical predictions.
The following table summarizes computational methods and basis sets used in studies of 8-hydroxyquinoline derivatives, which are analogous to those that would be applied to 5-Amino-7-bromoquinolin-8-ol.
| Compound Studied | Method | Basis Set | Reference |
| 5-Azidomethyl-8-hydroxyquinoline | DFT (B3LYP), HF | 6-311G(d,p) | researchgate.net |
| 5-Ethoxymethyl-8-hydroxyquinoline | DFT (B3LYP), HF | Not Specified | researchgate.net |
| 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-...-dione | DFT (B3LYP) | 6-311G++(d,p) | nih.gov |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energies and shapes of these orbitals are crucial for understanding the electronic transitions and reactivity of a compound.
The HOMO is the outermost orbital containing electrons and acts as an electron donor. wikipedia.orgrsc.org A higher HOMO energy level indicates a greater ability for the molecule to donate electrons in a chemical reaction. In computational studies of quinolinol derivatives, the analysis of the HOMO provides insights into the regions of the molecule that are most susceptible to electrophilic attack. The distribution of the HOMO density across the molecule highlights the primary sites of electron-donating capability. For conjugated systems, substituent groups can significantly raise or lower the HOMO energy level, thereby tuning the molecule's electronic properties. rsc.org
The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor. wikipedia.orgrsc.org A lower LUMO energy level suggests a greater ability for the molecule to accept electrons. The LUMO's distribution indicates the most probable sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. nih.gov In a regression analysis of various 8-Quinolinol derivatives, the LUMO energy was one of the descriptors used to establish a correlation with antimicrobial activity, indicating its importance in biological interactions. researchgate.net
The table below presents data from a frontier molecular orbital analysis performed on a related bromo-hydroxyaryl compound, illustrating the types of parameters calculated in such studies.
FMO Properties of 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione Calculated at the DFT-B3LYP/6-311G++(d,p) level of theory. nih.gov
| Parameter | Value (eV) |
| EHOMO | -5.8915 |
| ELUMO | -1.9353 |
| Energy Gap (ΔE) | 3.9562 |
Molecular Geometry Optimization and Conformation Studies
Computational chemistry provides powerful tools to predict and analyze the three-dimensional structure of molecules. For this compound and its derivatives, methods like Density Functional Theory (DFT) are employed to determine the most stable geometric arrangements, known as equilibrium geometries.
Equilibrium Geometry Determination
The equilibrium geometry of 8-hydroxyquinoline derivatives is typically determined using DFT methods, such as B3LYP, often combined with a suitable basis set like 6-311G(d,p). researchgate.netresearchgate.net These calculations optimize the molecular structure to find the lowest energy conformation. For related molecules like 5-azidomethyl-8-hydroxyquinoline, the calculated geometric parameters have shown good agreement with experimental values obtained from X-ray diffraction, validating the accuracy of the theoretical approach. researchgate.net
Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Quinoline System (Illustrative)
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
| Bond Length | C-Br | 1.90 Å |
| C-N (amino) | 1.40 Å | |
| C-O (hydroxyl) | 1.36 Å | |
| Bond Angle | C-C-Br | 120.5° |
| C-C-N (amino) | 119.8° | |
| C-C-O (hydroxyl) | 121.0° | |
| Note: This table is illustrative and based on general values for similar structures. Specific data for this compound is not available in the provided search results. |
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
Intermolecular interactions, which govern how molecules pack in the solid state, can be effectively studied using Hirshfeld surface analysis. This technique maps the intermolecular contacts in a crystal, highlighting the nature and extent of interactions such as hydrogen bonds and π-π stacking. researchgate.neterciyes.edu.tr For copper complexes of other 8-hydroxyquinoline derivatives, Hirshfeld surface analysis has been used to investigate crystal packing. researchgate.net In studies of other crystalline compounds, Hirshfeld surface analysis has revealed that H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br interactions are the most significant contributors to the crystal packing. erciyes.edu.tr
For this compound, one would expect to see significant contributions from hydrogen bonds involving the amino and hydroxyl groups, as well as halogen bonding involving the bromine atom. The aromatic rings also provide sites for π-π stacking interactions.
Prediction of Spectroscopic Parameters
Computational methods are also utilized to predict various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions, which correspond to UV-Vis absorption spectra. For a related tri-quinoline system, TD-DFT was used to calculate the spin-allowed singlet-singlet electronic transitions and discuss the UV-Vis spectrum. researchgate.net
While specific predicted spectroscopic data for this compound is not available, computational studies on similar molecules like 5-ethoxymethyl-8-hydroxyquinoline have been performed. preprints.org Such calculations can provide insights into the expected spectral properties.
Table 2: Predicted Spectroscopic Data for a Generic 8-Hydroxyquinoline Derivative (Illustrative)
| Spectroscopy | Parameter | Predicted Value |
| UV-Vis | λmax (in nm) | ~250, ~320 |
| IR | ν(O-H) (cm⁻¹) | ~3400 |
| ν(N-H) (cm⁻¹) | ~3300, ~3200 | |
| ¹H NMR | δ (ppm) | Aromatic protons: 7.0-9.0 |
| Note: This table is illustrative and based on general values for similar structures. Specific data for this compound is not available in the provided search results. |
Reaction Mechanism Modeling and Energetics
Studies on other quinoline systems have used quantum chemical calculations to predict transition states and identify energy barriers for specific reaction steps, such as allylation, using DFT methods. benchchem.com This approach allows for the optimization of reaction conditions by providing a molecular-level understanding of the reaction process. While no specific reaction mechanism modeling for this compound was found, the established methodologies are directly applicable to investigate its reactivity, for example, in the chemoselective transformation to its sulfonate derivatives. researchgate.net
Advanced Applications of 5 Amino 7 Bromoquinolin 8 Ol in Chemical Science and Engineering
Applications in Catalysis
The inherent ability of the 8-hydroxyquinoline (B1678124) moiety to form stable complexes with a wide range of metal ions has positioned its derivatives as versatile ligands in catalysis. The specific substitutions on the 5-Amino-7-bromoquinolin-8-ol ring system are poised to modulate the steric and electronic environment of the metal center, thereby influencing the catalytic activity and selectivity of the resulting complexes.
Development of Homogeneous Catalytic Systems
While direct catalytic applications of this compound are an emerging area of research, the broader class of amino-quinoline derivatives has demonstrated considerable success in homogeneous catalysis. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as effective ligands in metal-catalyzed asymmetric transfer hydrogenation (ATH) of cyclic imines. mdpi.com These ligands, when complexed with rhodium, form catalysts that are highly effective in producing key intermediates for biologically active alkaloids. mdpi.com
The structural similarity of this compound suggests its potential as a ligand in similar transition metal-catalyzed reactions. The nitrogen atom of the quinoline (B57606) ring and the oxygen of the hydroxyl group can act as a bidentate chelating agent for a metal center. The amino group at the 5-position and the bromine at the 7-position would then serve to electronically tune the ligand's properties. The electron-donating nature of the amino group could enhance the electron density at the metal center, potentially increasing its catalytic activity in oxidative reactions. mdpi.com Conversely, the electron-withdrawing bromine atom could influence the Lewis acidity of the metal center, tailoring its reactivity for other types of transformations. Copper-quinoline complexes, for example, have been shown to catalyze the oxidation of catechol to o-quinone, with the reaction rate being dependent on the chemical structure of the quinoline ligand. mdpi.com
Engineering of Heterogeneous Catalysts
The transition from homogeneous to heterogeneous catalysis is a critical step for industrial applications, offering benefits such as catalyst recyclability and simplified product purification. This compound is a promising candidate for the development of heterogeneous catalysts. The amino group provides a convenient anchor point for immobilizing the molecule onto solid supports like polymers, silica, or graphene oxide.
Once a metal complex of this compound is synthesized, it can be covalently attached to a solid matrix. This approach combines the high selectivity and activity of a homogeneous catalyst with the practical advantages of a heterogeneous system. For example, polymer-anchored amino acid ruthenium complexes have been successfully used as epoxidation catalysts. semanticscholar.org A similar strategy could be applied to this compound complexes, creating robust and reusable catalysts for various organic transformations. The bromine atom could also be exploited as a synthetic handle for immobilization through cross-coupling reactions.
Organocatalytic Transformations
Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in organic synthesis. The structural features of this compound suggest its potential use as an organocatalyst. The quinoline nitrogen is basic, and the phenolic hydroxyl group can act as a hydrogen-bond donor. This combination of functionalities is characteristic of bifunctional organocatalysts.
These sites could facilitate reactions by simultaneously activating both the nucleophile and the electrophile. For instance, quinoline derivatives have been explored in various organocatalytic reactions. acs.orgresearchgate.net The amino group in this compound adds another functional site that can participate in hydrogen bonding or act as a Brønsted base, expanding its potential scope in asymmetric catalysis and other synthetically useful transformations.
Contributions to Materials Science
The unique photophysical and electronic properties of quinoline derivatives, particularly their metal complexes, have made them essential components in modern materials science, from functional polymers to advanced electronic devices.
Fabrication of Functional Materials
The incorporation of active chemical moieties into polymer matrices is a common strategy for creating functional materials with tailored properties. Research on the closely related compound 5-amino-8-hydroxyquinoline (5A8Q) has demonstrated the feasibility of this approach. mdpi.comnih.gov Novel fibrous materials have been fabricated by electrospinning solutions of poly(vinyl alcohol) (PVA) and carboxymethyl cellulose (B213188) (CMC) containing 5A8Q. mdpi.com
These composite materials not only retained the properties of the polymer matrix but also exhibited the biological activities of the embedded quinoline derivative. mdpi.comnih.gov Furthermore, the 5A8Q within the fiber mats could form complexes with metal ions like Cu²⁺ and Fe³⁺, enhancing their functional properties. mdpi.com Given its structural similarity, this compound could be similarly integrated into polymer fibers to create advanced functional textiles or membranes. The presence of the bromine atom could confer additional properties, such as flame retardancy or altered photophysical characteristics.
| Material Composition | Fabrication Method | Key Findings | Potential Application |
|---|---|---|---|
| Poly(vinyl alcohol) / Carboxymethyl Cellulose / 5A8Q | Electrospinning | Fabricated novel fibrous materials with embedded 5A8Q. mdpi.com | Drug delivery systems, wound healing. mdpi.com |
| cr(PVA/CMC)/5A8Q-Cu²⁺ Complex | Post-fabrication complexation | Demonstrated good antibacterial and antifungal efficacy. mdpi.com | Antimicrobial textiles and materials. mdpi.com |
| cr(PVA/CMC)/5A8Q-Fe³⁺ Complex | Post-fabrication complexation | Showed significant decrease in cancer cell viability. mdpi.com | Local therapy for certain cancers. mdpi.com |
Role in Organic Light-Emitting Diode (OLED) Technology
The most significant and well-documented application for amino-substituted 8-hydroxyquinoline derivatives is in the field of organic light-emitting diodes (OLEDs). The archetypal OLED material, tris-(8-hydroxyquinoline)aluminum (Alq₃), is an efficient electron transporter and green light emitter. rsc.orgmagtech.com.cniitk.ac.in However, its performance can be significantly enhanced by modifying the 8-hydroxyquinoline ligand.
Research has shown that introducing an electron-donating amino group at the 5-position of the quinoline ring has a profound effect on the electronic properties of the resulting aluminum complex. researchgate.net Specifically, the 5-amino substitution raises the energy of the Highest Occupied Molecular Orbital (HOMO) level of the complex, while leaving the Lowest Unoccupied Molecular Orbital (LUMO) level largely unaffected. researchgate.net This is critically important for device efficiency. In many OLED structures, there is a significant energy barrier for the injection of holes from the anode into the emissive layer. By raising the HOMO level, tris-(5-amino-8-hydroxyquinoline)aluminum complexes can reduce this injection barrier, leading to better charge balance and improved device performance. rsc.orgresearchgate.net For this reason, these materials are excellent candidates for use as anode buffer layers or charge-transporting layers in OLEDs and organic solar cells. rsc.orgresearchgate.net
While this research was conducted on the non-brominated analog, the principles are directly applicable to this compound. The addition of a bromine atom at the 7-position would further modulate the electronic and photophysical properties. Halogen substitution is a known strategy for tuning emission color and improving the stability and quantum efficiency of OLED emitters. Therefore, metal complexes of this compound are highly promising candidates for developing next-generation OLED materials with tailored electronic properties for enhanced efficiency and performance.
| Compound | HOMO Level (eV) | LUMO Level (eV) | Effect of 5-Amino Group |
|---|---|---|---|
| Tris-(8-hydroxyquinoline)aluminum (Alq₃) | -5.95 | -3.15 | Baseline reference material. researchgate.net |
| Tris-(5-amino-8-hydroxyquinoline)aluminum derivative | -5.30 | -3.10 | Significantly raises HOMO level, reducing hole injection barrier. researchgate.net |
Utility in Analytical Chemistry
The inherent chelating ability and potential for fluorescence make this compound and its derivatives valuable building blocks in analytical chemistry, particularly in the design of sensors for environmental and biological monitoring.
The 8-hydroxyquinoline scaffold is a well-established platform for the design of chemosensors for metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable coordination site for a wide range of metal ions. The introduction of an amino group at the 5-position and a bromo group at the 7-position in this compound can modulate the electronic properties and steric environment of the binding pocket, thereby influencing its selectivity and sensitivity towards specific metal ions.
The design of chemosensors based on this compound involves the principle of signal transduction upon metal ion binding. This can manifest as a change in color (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor). The amino group, being an electron-donating group, can enhance the electron density of the aromatic system, potentially leading to stronger interactions with certain metal ions. Conversely, the electron-withdrawing nature of the bromo group can fine-tune the binding affinity and selectivity. While specific studies on chemosensors derived directly from this compound are not extensively documented, the principles of 8-hydroxyquinoline chemistry suggest its high potential for this application. For instance, derivatives of 8-aminoquinoline (B160924) have been explored as fluorescent sensors for zinc ions (Zn²⁺) mdpi.comnih.govresearchgate.net.
Table 1: Representative Examples of 8-Hydroxyquinoline Derivatives in Metal Ion Sensing
| Derivative | Target Ion | Sensing Mechanism | Reference |
| 8-aminoquinoline derivatives | Zn²⁺ | Fluorescence enhancement | mdpi.comnih.gov |
| Diaza-18-crown-6 hydroxyquinoline | Mg²⁺ | Fluorescence increase | nih.gov |
| 8-hydroxyquinoline-5-sulfonic acid | Cd²⁺, Mg²⁺, Zn²⁺ | Fluorescence | uci.educolab.ws |
This table presents data for related compounds to illustrate the potential applications of this compound.
The development of fluorescent probes for the detection of metal ions is a significant area of research. 8-Hydroxyquinoline and its derivatives are known to form highly fluorescent complexes with various metal ions uci.educolab.wsnih.gov. The fluorescence of the free ligand is often quenched, and upon chelation with a metal ion, a significant enhancement in fluorescence intensity is observed. This "off-on" switching mechanism is highly desirable for sensitive detection.
In the case of this compound, the amino group can act as an auxochrome, potentially enhancing the fluorescence quantum yield of its metal complexes. The heavy bromine atom, however, might lead to some quenching through the heavy-atom effect, creating a delicate balance that could be exploited for selective sensing. The specific excitation and emission wavelengths of the metal complexes of this compound would depend on the nature of the metal ion, the solvent environment, and the electronic transitions within the molecule. Theoretical and experimental studies on various substituted 8-hydroxyquinoline complexes have shown that the fluorescence properties can be tuned by altering the substituents researchgate.net. For example, electron-donating groups can cause a red-shift in the emission wavelength .
Spectroscopic probes utilizing this compound would rely on the changes in the UV-Vis absorption spectrum upon metal ion binding. The formation of the chelate complex alters the electronic structure of the quinoline ring, leading to shifts in the absorption maxima. This color change can be used for the quantitative determination of metal ions.
Molecular Interaction Studies and Mechanism Elucidation
Understanding the fundamental interactions between this compound and other molecules, particularly metal ions, is crucial for its application in various chemical and biological systems.
The primary mechanism of metal ion chelation by 8-hydroxyquinoline derivatives involves the formation of a five-membered ring with the metal ion, coordinated by the quinoline nitrogen and the deprotonated hydroxyl oxygen nih.gov. This bidentate chelation is a well-established principle. The amino group at the 5-position of this compound can influence this chelation process through its electronic effects, potentially increasing the basicity of the quinoline nitrogen and the acidity of the hydroxyl group, thereby affecting the stability of the resulting metal complex.
The bromo substituent at the 7-position can also exert an electronic and steric influence on the chelation process. Spectrophotometric studies on 5,7-dibromo-8-aminoquinoline have shown that the presence of bromo groups affects the acid dissociation constant and the stability constants of its metal chelates compared to the parent 8-aminoquinoline nih.gov. The stability of these complexes is a critical factor in their biological activity and their utility in applications such as drug delivery and as anticancer agents nih.govmdpi.com.
Table 2: Stability Constants (log K₁) of 5,7-dibromo-8-aminoquinoline Chelates with Bivalent Transition Metals
| Metal Ion | log K₁ |
| Copper (Cu²⁺) | 2.3 |
| Nickel (Ni²⁺) | 1.8 |
| Zinc (Zn²⁺) | 1.8 |
| Cobalt (Co²⁺) | 2.2 |
| Cadmium (Cd²⁺) | 1.6 |
Data from a study on a closely related compound, 5,7-dibromo-8-aminoquinoline, illustrating the chelation behavior. nih.gov
The relationship between the chemical structure of this compound and its reactivity is a key aspect of its advanced applications. The presence of three distinct functional groups—amino, bromo, and hydroxyl—on the quinoline core provides multiple sites for chemical modification and interaction.
Research on Corrosion Inhibition Mechanisms (e.g., Theoretical Studies)
The ability of organic molecules containing heteroatoms and π-electrons to inhibit the corrosion of metals is a well-researched area. 8-Hydroxyquinoline and its derivatives have been identified as effective corrosion inhibitors for various metals and alloys in acidic media mdpi.comresearchgate.net. The mechanism of inhibition is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
Theoretical studies, such as those employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for elucidating the corrosion inhibition mechanism at the molecular level researchgate.netafricaresearchconnects.comnih.gov. These computational methods can provide insights into:
Adsorption Geometry: Predicting the orientation of the inhibitor molecule on the metal surface. A planar orientation, facilitated by the flat quinoline ring, allows for maximum surface coverage.
Electronic Interactions: Calculating quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E HOMO) and the Lowest Unoccupied Molecular Orbital (E LUMO), the energy gap (ΔE), dipole moment, and Mulliken charges. These parameters help in understanding the electron-donating and accepting capabilities of the inhibitor molecule.
Binding Energy: Simulating the strength of the interaction between the inhibitor and the metal surface.
For this compound, the presence of nitrogen and oxygen atoms, as well as the π-electrons of the quinoline ring, are expected to be the primary sites for adsorption onto a metal surface. The amino group provides an additional site for interaction. DFT calculations would likely show that the HOMO is localized on the quinoline ring and the heteroatoms, indicating these are the regions that donate electrons to the vacant d-orbitals of the metal. The LUMO would likely be distributed over the aromatic system, allowing for back-donation from the metal to the inhibitor molecule, further strengthening the adsorption bond. While specific theoretical studies on this compound are limited, research on similar 8-hydroxyquinoline derivatives provides a strong basis for predicting its efficacy as a corrosion inhibitor researchgate.netdntb.gov.ua.
Table 3: Key Quantum Chemical Parameters Used in Theoretical Corrosion Inhibition Studies
| Parameter | Significance in Corrosion Inhibition |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Higher values indicate a greater tendency to donate electrons to the metal surface. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Lower values suggest a greater ability to accept electrons from the metal surface. |
| ΔE (Energy Gap = ELUMO - EHOMO) | A smaller energy gap generally correlates with higher inhibition efficiency. |
| Dipole Moment (μ) | A higher dipole moment may facilitate stronger adsorption on the metal surface. |
| Mulliken Charges | Indicate the charge distribution on individual atoms, identifying potential sites for interaction with the metal surface. |
This table outlines the theoretical parameters typically calculated to predict the corrosion inhibition potential of organic molecules.
Future Perspectives and Emerging Research Avenues for 5 Amino 7 Bromoquinolin 8 Ol
Innovations in Green Synthetic Chemistry for Quinoline (B57606) Derivatives
Traditional synthetic routes for quinoline derivatives, such as the Skraup and Friedländer syntheses, often rely on harsh conditions, toxic reagents, and complex purification processes. researchgate.net The future synthesis of 5-Amino-7-bromoquinolin-8-ol and its analogues will increasingly pivot towards green chemistry principles to enhance sustainability, reduce waste, and improve efficiency. researchgate.netbohrium.com The paradigm is shifting from conventional protocols to methodologies that minimize solvent consumption, energy input, and the generation of hazardous byproducts. bohrium.com
Key innovations in green synthesis applicable to quinoline derivatives include:
Use of Greener Solvents: Replacing hazardous solvents with environmentally benign alternatives like water or ethanol (B145695) is a primary focus. researchgate.netbohrium.com
Development of Novel Catalysts: The use of nanocatalysts, Brønsted acids, and ionic liquids can lead to milder reaction conditions and improved yields. nih.gov For instance, formic acid has been identified as a versatile and eco-friendly catalyst for quinoline synthesis. ijpsjournal.com
Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly shorter reaction times and higher yields compared to conventional heating. researchgate.net
One-Pot Reactions: Multi-component reactions (MCRs) that combine several synthetic steps into a single operation streamline the process, reduce waste, and avoid the isolation of intermediates. nih.gov
The current synthesis of this compound involves a multi-step process starting from 8-hydroxyquinoline (B1678124), including bromination and nitration followed by reduction. nih.gov Applying green chemistry principles could revolutionize this pathway.
| Synthetic Step | Traditional Method | Potential Green Alternative | Green Advantage |
|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS) in Chloroform (B151607) nih.gov | Catalytic bromination in a greener solvent (e.g., ethanol) | Avoids hazardous chlorinated solvents |
| Nitration/Reduction | NaNO₂/HCl followed by Na₂S₂O₄ nih.gov | Catalytic hydrogenation or transfer hydrogenation | Reduces use of harsh acids and stoichiometric reductants |
| Overall Process | Multi-step with intermediate isolation | One-pot or flow chemistry approach | Increased efficiency, reduced waste and energy use |
Unexplored Reactivity Patterns and Chemical Transformations
Research on this compound has primarily focused on the chemoselective synthesis of sulfonate derivatives at the 8-hydroxyl position. tandfonline.comfigshare.com This demonstrates the differential reactivity of the functional groups, but leaves a vast landscape of other potential transformations unexplored. Future research should investigate the untapped reactivity at the amino and bromo positions, as well as the quinoline ring itself.
Reactions at the 5-Amino Group: The primary aromatic amine at the C5 position is a key site for derivatization. It can undergo a wide range of reactions, including acylation, alkylation, and diazotization, to introduce new functionalities and build more complex molecular architectures.
Transformations of the 7-Bromo Substituent: The bromine atom is an excellent handle for modern cross-coupling reactions. Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions could be employed to introduce aryl, alkynyl, or amino groups, respectively, at the C7 position. This would allow for the creation of a diverse library of compounds with potentially enhanced biological or material properties.
Ring-Based Transformations: While more challenging, modifications to the quinoline core itself, such as selective hydrogenation or oxidation, could yield novel scaffolds.
| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Expected Outcome/Application |
|---|---|---|---|
| 5-Amino Group | Acylation | Substituted Benzoyl Chlorides | Formation of amides for new biological probes nih.gov |
| 7-Bromo Group | Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst | Introduction of new aryl groups to modulate electronic properties |
| 7-Bromo Group | Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Synthesis of rigid, extended π-systems for materials science |
| 8-Hydroxyl Group | Etherification | Alkyl halides, Base | Modification of chelating and hydrogen-bonding properties |
Rational Design Principles for Targeted Chemical Applications
The future development of this compound derivatives will be guided by rational design principles to create molecules for specific, targeted applications. This approach moves beyond serendipitous discovery towards the intentional construction of compounds with desired functions, leveraging an understanding of structure-activity relationships (SAR).
SAR studies on quinoline derivatives have shown that the addition of both electron-donating groups (like -OH, -OCH₃) and electron-withdrawing groups (like -Cl, -NO₂) can significantly enhance biological activity by influencing electronic properties, lipophilicity, and receptor binding. researchgate.netbohrium.com For this compound, which already possesses known antimicrobial properties, these principles can be applied to amplify its efficacy. tandfonline.comfigshare.com
Antimicrobial Agents: The existing sulfonate derivatives have shown antibacterial and antifungal activity. tandfonline.com Rational design could involve synthesizing new derivatives by reacting the amino group with different sulfonyl or benzoyl chlorides to probe interactions with microbial targets. nih.gov
Anticancer Agents: The 8-hydroxyquinoline scaffold is known to exhibit anticancer properties, partly through its ability to chelate metal ions essential for tumor growth. nih.gov Derivatives of this compound could be designed to enhance this chelation or to target specific enzymes in cancer cells.
Materials Science: The quinoline ring system is a valuable component in optoelectronic materials. By using cross-coupling reactions at the bromine position to extend the conjugated π-system, novel fluorescent probes, sensors, or organic light-emitting diode (OLED) materials could be developed.
Synergistic Integration of Computational and Experimental Methodologies
The integration of computational chemistry with experimental synthesis and testing is a powerful strategy that can accelerate the discovery and optimization of new chemical entities. nih.gov This synergistic approach allows for the pre-screening of virtual compounds, prediction of their properties, and elucidation of their interaction mechanisms at an atomic level, thereby guiding synthetic efforts towards the most promising candidates.
Molecular Docking: This technique can predict the binding affinity and orientation of a ligand (e.g., a this compound derivative) within the active site of a biological target, such as an enzyme or receptor. nih.gov For example, docking studies have been used to identify quinoline derivatives as potent inhibitors of HIV reverse transcriptase. nih.gov This could be applied to screen virtual libraries of this compound derivatives against microbial enzymes.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior and conformational stability of a ligand-receptor complex over time, offering a more realistic picture of the binding interactions. nih.gov
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, reactivity, and spectral properties of molecules. researchgate.net This can help rationalize observed reactivity patterns and predict the outcomes of unexplored reactions.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.govresearchgate.net
By combining these computational methods with targeted synthesis and biological evaluation, the research and development pipeline for novel applications of this compound can be made significantly more efficient and cost-effective.
Q & A
Q. What are the optimal synthetic routes for 5-amino-7-bromoquinolin-8-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of halogenated quinoline derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, a modified procedure for analogous compounds (e.g., 5-chloro-8-hydroxyquinoline derivatives) involves refluxing precursors in ethanol with triethylamine as a base, followed by recrystallization . Key variables to optimize include:
- Temperature : Elevated temperatures (70–90°C) improve reaction kinetics but may degrade thermally sensitive intermediates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance halogen displacement efficiency.
- Catalyst/base selection : Triethylamine or K₂CO₃ are commonly used to neutralize HBr byproducts .
Yield optimization requires systematic variation of these parameters using factorial design .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted brominated precursors).
- NMR spectroscopy : Confirm substitution patterns (e.g., bromine at C7, amino at C5) via coupling constants and chemical shifts. For example, the deshielded C8-OH proton typically appears at δ 10–12 ppm in DMSO-d₆ .
- Elemental analysis : Verify stoichiometry (C₉H₆BrN₂O) with <0.3% deviation .
Triplicate runs and calibration against certified standards (e.g., NIST reference materials) ensure reproducibility .
Q. What experimental designs are suitable for initial biological screening of this compound?
- Methodological Answer : Use a pre-test/post-test control group design to assess bioactivity (e.g., antimicrobial or fluorescent properties):
- Positive controls : Compare with clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) for metal-chelating activity .
- Dose-response curves : Test concentrations from 1 µM to 100 µM to identify IC₅₀ values.
- Replicates : Minimum n=3 per group to account for biological variability .
Statistical analysis (ANOVA or t-tests) should confirm significance (p<0.05) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the metal-chelating behavior of this compound?
- Methodological Answer : Conflicting reports on chelation efficacy (e.g., Fe³⁺ vs. Cu²⁺ binding) may arise from pH-dependent speciation. To address this:
- Spectrophotometric titrations : Measure absorbance shifts (300–600 nm) at varying pH (2–10) to identify stable complexes.
- DFT calculations : Model electron density maps to predict preferential binding sites (e.g., O8 vs. N5) .
- X-ray crystallography : Resolve crystal structures of metal adducts to confirm coordination geometry .
Triangulate data with thermodynamic parameters (ΔH, ΔS) from isothermal titration calorimetry .
Q. What strategies mitigate data variability in fluorescence-based assays using this compound?
- Methodological Answer : Variability often stems from solvent polarity or aggregation-induced quenching. Mitigation steps include:
- Solvent screening : Test in DMSO, ethanol, and aqueous buffers to identify optimal emission profiles.
- Critical micelle concentration (CMC) analysis : Use dynamic light scattering to detect aggregation thresholds.
- Time-resolved fluorescence : Differentiate true signal from background noise via decay kinetics .
Normalize data against internal standards (e.g., fluorescein) and apply outlier detection algorithms .
Q. How can theoretical frameworks guide the design of this compound derivatives for targeted applications?
- Methodological Answer : Link synthetic modifications to a conceptual framework, such as:
- Structure-activity relationship (SAR) : Systematically substitute Br at C7 with other halogens (e.g., I, Cl) to modulate lipophilicity .
- Frontier molecular orbital (FMO) theory : Predict redox behavior using HOMO-LUMO gaps calculated via Gaussian software .
- QSAR models : Corrogate electronic parameters (Hammett σ) with bioactivity data .
Validate predictions with combinatorial libraries and high-throughput screening .
Methodological and Theoretical Considerations
Q. What statistical approaches are recommended for analyzing contradictory results in dose-response studies?
- Methodological Answer : Apply mixed-effects models to account for inter-experimental variability:
- Random effects : Include batch-to-batch differences in compound synthesis.
- Fixed effects : Control for assay plate, technician, and instrument calibration .
Use Bayesian meta-analysis to reconcile conflicting datasets and calculate pooled effect sizes .
Q. How should researchers integrate computational tools with experimental workflows for this compound?
- Methodological Answer : Adopt a hybrid pipeline:
- Molecular docking : Screen against target proteins (e.g., HIV integrase) using AutoDock Vina .
- COMSOL Multiphysics : Model diffusion kinetics in biological matrices .
- Machine learning : Train neural networks on spectral data to predict synthetic yields .
Validate computational predictions with wet-lab experiments iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
